molecular formula C9H8O2 B1583819 3-Isochromanone CAS No. 4385-35-7

3-Isochromanone

Cat. No. B1583819
CAS RN: 4385-35-7
M. Wt: 148.16 g/mol
InChI Key: ILHLUZUMRJQEAH-UHFFFAOYSA-N
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Description

3-Isochromanone is a chemical compound with the molecular formula C9H8O2 . It has been reported to be isolated from the fungus Nigrospora sp. PSU-F12 . The chemical structure of 3-Isochromanone consists of a six-membered ring fused to a five-membered ring, with a ketone group at position 3 .


Synthesis Analysis

A metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides has been developed . This process can produce various highly functionalized 3-isochromanones in generally good to excellent yields under mild reaction conditions . Another method involves a palladium-catalyzed reaction of alkyl 2-vinylbenzoates with silyl-protected alkynyl bromides, providing 3-alkynylated isochroman-1-ones .


Molecular Structure Analysis

The molecular structure of 3-Isochromanone consists of a six-membered ring fused to a five-membered ring, with a ketone group at position 3 . This configuration gives 3-Isochromanone its characteristic aromaticity and stability .


Chemical Reactions Analysis

3-Isochromanone can undergo a variety of chemical reactions. For instance, it can participate in a metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides . It can also undergo a palladium-catalyzed reaction with alkyl 2-vinylbenzoates to produce 3-alkynylated isochroman-1-ones .


Physical And Chemical Properties Analysis

3-Isochromanone appears as a white to beige powder, with a melting point range of 77-80 °C and a boiling point of 234-236 °C . It is sparingly soluble in water but can dissolve in organic solvents such as ethanol, acetone, and chloroform .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : 3-Isochromanone derivatives are synthesized through silylcarbocyclisation reactions, a process involving ethynylbenzyl alcohol and various arylsilanes. This technique highlights the flexibility in creating diverse isochromanone structures (Albano, Morelli, & Aronica, 2017).

  • Structural Elucidation : Novel isochromanone derivatives have been structurally characterized through spectroscopic methods like ESIMS, NMR, and electronic circular dichroism (ECD) analyses, providing insights into their stereochemistry (Tayone et al., 2011).

Chemical Properties and Transformations

  • Chemical Reactions and Transformations : Research has focused on the chemical properties of 3-isochromanones, exploring their reactions with aromatic aldehydes and their potential in microwave-assisted condensations (Vass, Földesi, & Lóránd, 2006). Additionally, studies have investigated reactions like silylcarbocyclisation and oxidative additions to expand the applications of these compounds.

  • Photochemical Rearrangement : A novel approach for synthesizing polysubstituted isochromanones involves UV light irradiation, showcasing a potential in photochemistry (Xia, Shao, Gui, & Yang, 2011).

Biological and Pharmacological Research

  • Biological Activity Studies : Isochromanone derivatives exhibit moderate inhibitory activities on nitric oxide levels in specific cell lines, suggesting their potential in biological research (Kim et al., 2018).

  • Synthesis of Bioactive Compounds : The synthesis of bioactive molecules like α-allyl-α-aryldihydrocoumarins and 3-isochromanones demonstrates the pharmaceutical relevance of these compounds (Akula & Guiry, 2016).

Safety And Hazards

3-Isochromanone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

Future research directions for 3-Isochromanone include the development of more efficient synthesis methods and the exploration of its potential applications. For instance, an efficient asymmetric synthesis of isochromanone derivatives was realized through Z-selective-1,3-OH insertion/aldol cyclization reaction involving acyclic carboxylic oxonium ylides .

properties

IUPAC Name

1,4-dihydroisochromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8O2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHLUZUMRJQEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195960
Record name 1,4-Dihydro-3H-2-benzopyran-3-one
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isochromanone

CAS RN

4385-35-7
Record name 3-Isochromanone
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Record name 1,4-Dihydro-3H-2-benzopyran-3-one
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Synthesis routes and methods I

Procedure details

Recovery of isochromanones after the reaction is possible by concentration of reaction mixture or extraction with organic solvents such as ethyl acetate, methylene chloride, toluene, xylene, and ethylbenzene. Depending on the target isochromanones, when there are two layers, i.e., water layer and product layer, it is possible to separate the water layer and remove it. In particular, when the product is 3-isochromanone, the product layer is liquid at 85° C. or higher, and the solubility in water is low so that the target compound can be recovered by the operation of separation. Further, it is possible to obtain high purity 3-isochromanone by distillation purification under reduced pressure.
[Compound]
Name
isochromanones
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isochromanones
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Synthesis routes and methods II

Procedure details

After the reaction, recovery of isochromanones can be carried out by concentration of reaction mixture or extraction with an organic solvent such as ethyl acetate, toluene, xylene and ethylbenzene. When the reaction mixture is separated into two layers, i.e., a water layer and a product layer, depending on the target isochromanones, it is possible to separate and remove the water layer. In particular, when the product is 3-isochromanone, the product layer is liquid at 85° C. or higher, so that solubility in water is low and the target compound can be recovered by separation operation. Further, distillation and purification under reduced pressure can give rise to highly pure 3-isochromanone.
[Compound]
Name
isochromanones
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

After the reaction, recovery of isochromanones can be carried out by concentration of reaction mixture or extraction with an organic solvent such as ethyl acetate, toluene, xylene, ethylbenzene, or methylene chloride. When the reaction mixture is separated into two layers, i.e., a water layer and a product layer, depending on the target isochromanones, it is possible to separate and remove the water layer. In particular, when the product is 3-isochromanone, the product layer is liquid at 85° C. or higher, so that solubility in water is low and the target compound can be recovered by separation operation. Further, distillation and purification under reduced pressure can give rise to highly pure 3-isochromanone.
[Compound]
Name
isochromanones
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

To 6.60 g (0.050 mol) of 2-indanone in 50 mL of dry dichloromethane was added 38.0 g (0.45 mol) of powdered anhydrous sodium bicarbonate, followed by 17.0 g (0.10 mol) of m-chloroperoxybenzoic acid. After stirring at 20° C. for 20 hours, further 3.0 g (0.017 mol) of the peracid was added and stirring continued for 24 hours. After addition of 200 mL of 10% aqueous Na2S2O3 stirring was continued until two clear phases had formed. The organic solution was separated and the aqueous phase was extracted with two 100 mL portions of dichloromethane. The combined organic solutions were dried (MgSO4) and concentrated under vacuum at 30° C. Solution in a mixture of ether and pentane, filtration and concentration under vacuum gave 6.7 g (90%) of 1,4-dihydro-3H-2-benzopyran-3-one, which could be recrystallized from ether or sublimed at 30°-40° C. (0.24 mm); mp 78°-79° C.; TLC Rf 0.36 (SiO2, CH2Cl2, brown-orange with iodine).
Quantity
6.6 g
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38 g
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50 mL
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17 g
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reactant
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[Compound]
Name
peracid
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isochromanone
Reactant of Route 2
3-Isochromanone
Reactant of Route 3
Reactant of Route 3
3-Isochromanone
Reactant of Route 4
3-Isochromanone
Reactant of Route 5
3-Isochromanone
Reactant of Route 6
3-Isochromanone

Citations

For This Compound
329
Citations
JH Markgrar, SJ Basta - Synthetic Communications, 1972 - Taylor & Francis
In connection with other studies we required an authentic sample of 3-isochromanone 2. Only one route to this compound has been reported in the literature and that method afforded a …
Number of citations: 13 www.tandfonline.com
Y Li, DX Zhu, MH Xu - Chemical Communications, 2013 - pubs.rsc.org
… In this communication, we disclose our efforts on exploitation of the aforementioned yet undeveloped asymmetric addition–cyclization sequence, which offers facile access to …
Number of citations: 34 pubs.rsc.org
K Kobayashi, T Mannami, M Kawakita… - Bulletin of the …, 1994 - journal.csj.jp
… A new method for the preparation of 3isochromanone derivatives is reported. The method consists of the ethoxycarbonylation of o-acylbenzyllithiums with ethyl chloroformate …
Number of citations: 11 www.journal.csj.jp
G Rosen, FD Popp - Canadian Journal of Chemistry, 1969 - cdnsciencepub.com
The reaction of the title compound with hydrazine resulted in the formation of the hydroxy hydrazide 5. Alkylation of 5 took place on both oxygen and nitrogen. Compound 5 can be …
Number of citations: 12 cdnsciencepub.com
MAR Matos, CCS Sousa, VMF Morais - The Journal of Chemical …, 2009 - Elsevier
The standard (p ∘ =0.1MPa) molar enthalpies of formation in the condensed state of chromanone, dihydrocoumarin, and 3-isochromanone were derived from the standard molar …
Number of citations: 26 www.sciencedirect.com
IW Elliott Jr - The Journal of Organic Chemistry, 1977 - ACS Publications
6-Carbobutoxy-2, 7-dioxabicyclo [3.2. 0] hept-3-ene (2). A solu-tion of n-butyl glyoxylate (37.0 g) in furan (450 ml) was irradiated with a 400-W high-pressure mercury lamp under argon …
Number of citations: 14 pubs.acs.org
A Suzuki, A Sudo, T Endo - Journal of Polymer Science Part A …, 2009 - Wiley Online Library
3-Isochromanone (ICM), an aromatic lactone, underwent cationic ring opening polymerization to give a poly (phenylene-methylene) having a carboxyl acid moiety in the side chain. The …
Number of citations: 8 onlinelibrary.wiley.com
Y Wang, JP Toscano - Journal of the American Chemical Society, 2000 - ACS Publications
… To examine the effect that conformation has on ketene growth kinetics, we are pleased to report herein a TRIR investigation of 4-diazo-3-isochromanone (4), a cyclic analogue (phenyl …
Number of citations: 37 pubs.acs.org
RVH Jones, WE Lindsell, GC Paddon-Jones… - Journal of …, 2006 - Elsevier
… Although trimethylphosphine complexes of palladium were found to be catalytically inactive for the synthesis of 3-isochromanone from o-xylylene-α,α′-dichloride under conditions used …
Number of citations: 1 www.sciencedirect.com
YQ Zhang, XQ Zhu, Y Xu, HZ Bu, JL Wang, TY Zhai… - Green …, 2019 - pubs.rsc.org
… Hence, development of novel methods for the efficient construction of a 3-isochromanone skeleton is highly desirable, especially those based on the assembly of structures directly from …
Number of citations: 29 pubs.rsc.org

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